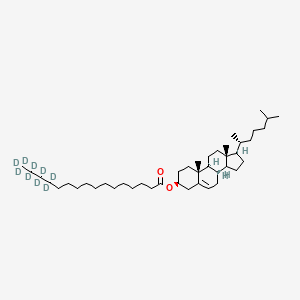
Cholesteryl Palmitate-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesteryl Palmitate-d9 is a deuterated form of cholesteryl palmitate, a cholesterol ester. It is primarily used as an internal standard for the quantification of cholesteryl palmitate in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Cholesteryl palmitate is a major cholesterol ester found in human meibum and has been studied for its role in forming stable tear films and its involvement in various metabolic and pulmonary diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cholesteryl Palmitate-d9 involves the esterification of deuterated palmitic acid with cholesterol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated palmitic acid and cholesterol, with stringent control over reaction conditions to ensure high yield and purity. The final product is often formulated as a solution in chloroform for ease of use in analytical applications .
化学反应分析
Types of Reactions: Cholesteryl Palmitate-d9 undergoes various chemical reactions, including:
Oxidation: Cholesteryl esters can be oxidized to form oxysterols, which are important in various biological processes.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cholesterol and deuterated palmitic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming different cholesteryl esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used under mild conditions.
Major Products:
Oxidation: Oxysterols.
Hydrolysis: Cholesterol and deuterated palmitic acid.
Transesterification: Different cholesteryl esters depending on the alcohol used.
科学研究应用
Analytical Chemistry
Cholesteryl palmitate-d9 is primarily utilized as an internal standard in quantitative analyses involving gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated form allows for precise quantification of cholesteryl palmitate levels in complex biological samples, as it can be easily differentiated from non-deuterated compounds.
Quantification Techniques
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for analyzing lipid profiles in biological samples.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed in the assessment of lipid metabolism and various diseases.
Biological Research
This compound plays a critical role in studying lipid metabolism and related disorders. It has been associated with several biological processes and diseases:
- Lipid Metabolism : Investigated for its involvement in the storage and transport of cholesterol within cells. The esterification process helps maintain cholesterol homeostasis.
- Disease Biomarker : Research indicates that cholesteryl palmitate levels may serve as a prognostic biomarker for conditions such as:
Pharmaceutical Applications
In pharmaceutical research, this compound is used to develop lipid-based drug delivery systems. Its properties facilitate the formulation of stable emulsions and liposomes, enhancing the bioavailability of drugs.
Drug Delivery Systems
- Liposomal Formulations : this compound can be incorporated into liposomal preparations to improve drug solubility and stability.
- Amphiphilic Block Copolymers : Used to study surfactants for dry eye treatments by forming stable tear films .
Case Study 1: Respiratory Distress Syndrome
A study observed that lower concentrations of cholesteryl palmitate in amniotic fluid were predictive of respiratory distress syndrome in neonates. This finding highlights the compound's potential utility in prenatal diagnostics .
Case Study 2: Chronic Interstitial Pneumonia
Research has shown that increased levels of this compound in bronchoalveolar lavage fluid correlate with chronic interstitial pneumonia. This establishes its relevance as a biomarker for monitoring disease progression .
作用机制
Cholesteryl Palmitate-d9 exerts its effects primarily through its role as a cholesterol ester. It is involved in the storage and transport of cholesterol within the body. The esterification of cholesterol with palmitic acid helps in maintaining cholesterol homeostasis and in the formation of lipid droplets. These lipid droplets play a crucial role in cellular lipid metabolism and energy storage .
相似化合物的比较
Cholesteryl Oleate: Another cholesterol ester, but with oleic acid instead of palmitic acid.
Cholesteryl Linoleate: Contains linoleic acid as the esterifying fatty acid.
Cholesteryl Stearate: Esterified with stearic acid.
Uniqueness: Cholesteryl Palmitate-d9 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated cholesteryl palmitate in complex biological samples .
属性
分子式 |
C43H76O2 |
|---|---|
分子量 |
634.1 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1/i1D3,7D2,8D2,9D2 |
InChI 键 |
BBJQPKLGPMQWBU-BDWKJWGVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















